![molecular formula C19H30ClNO4 B4410134 1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride](/img/structure/B4410134.png)
1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride
Descripción general
Descripción
1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride is a complex organic compound with a unique structure that includes a morpholine ring, a butoxy group, and a methoxyphenyl group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride typically involves multiple steps, including the formation of the morpholine ring, the attachment of the butoxy group, and the introduction of the methoxyphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylmorpholine: A related compound with a similar morpholine ring structure.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with a morpholine ring and additional functional groups.
Uniqueness
1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-[4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4.ClH/c1-14-12-20(13-15(2)24-14)9-5-6-10-23-18-8-7-17(16(3)21)11-19(18)22-4;/h7-8,11,14-15H,5-6,9-10,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPMKTUFPUYMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=C(C=C(C=C2)C(=O)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


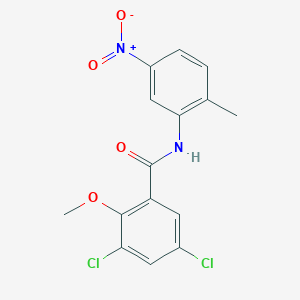
![{2-[3-(8-quinolinyloxy)propoxy]phenyl}methanol](/img/structure/B4410072.png)
![2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B4410074.png)
![1-[4-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4410086.png)
![4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4410087.png)
![N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4410102.png)
![1-[2-(3-Butoxyphenoxy)ethyl]imidazole;hydrochloride](/img/structure/B4410118.png)
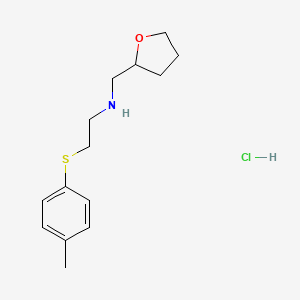
![1-[2-(5-Methyl-2-nitrophenoxy)ethyl]piperidine;hydrochloride](/img/structure/B4410133.png)
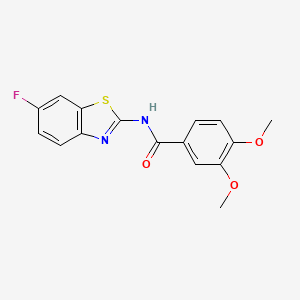
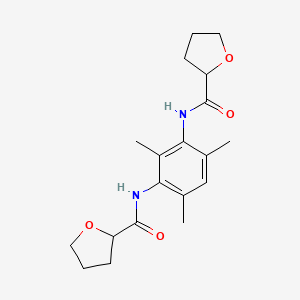
![N-{2-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B4410158.png)
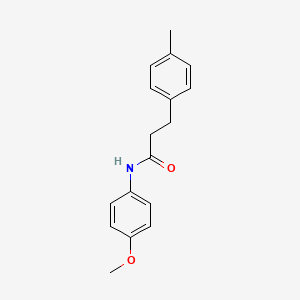
![4-[2-[2-(3-Propoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4410173.png)
